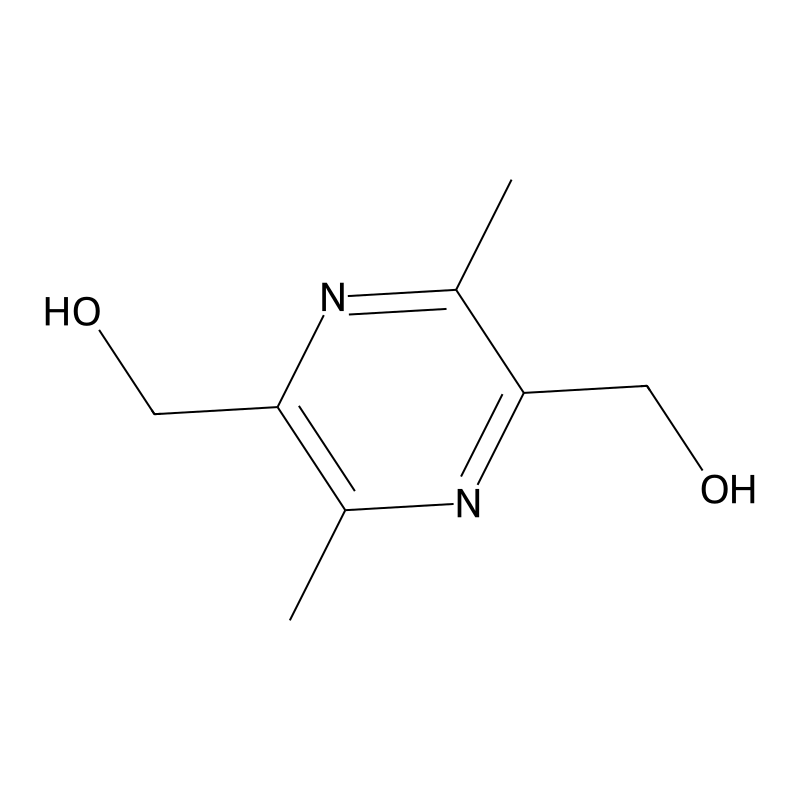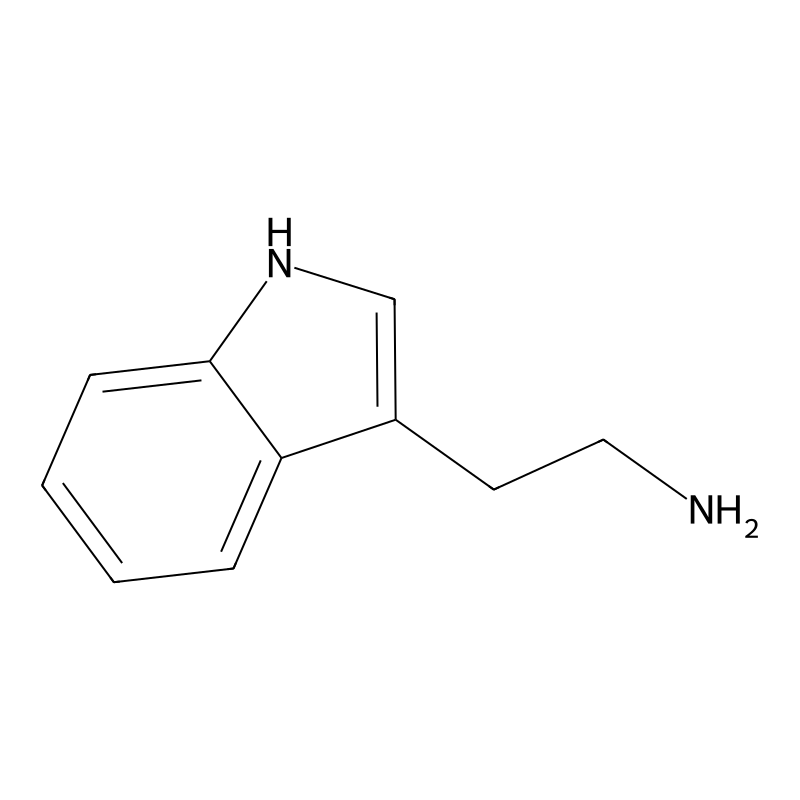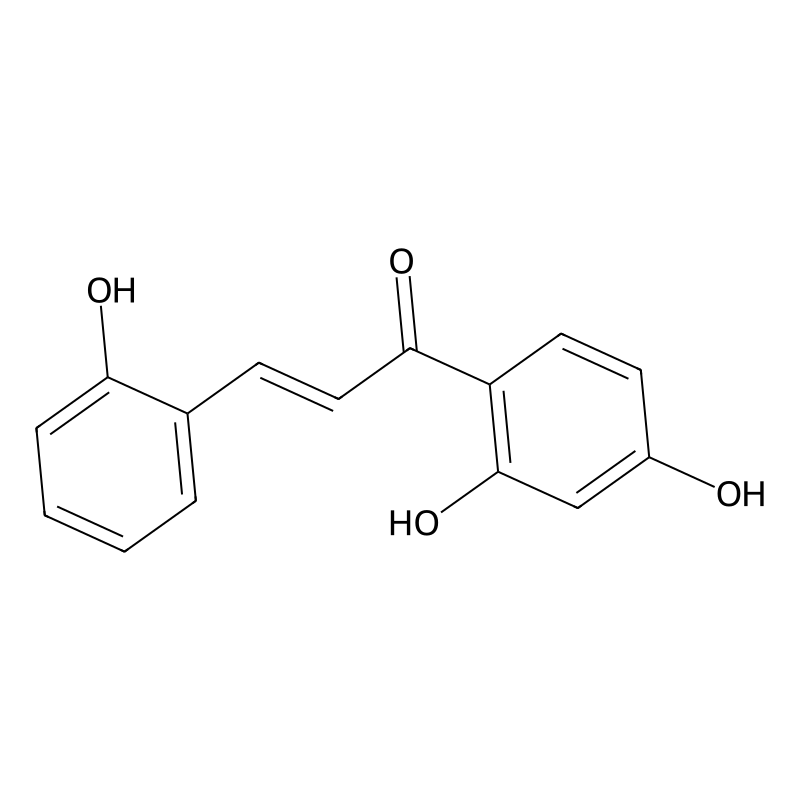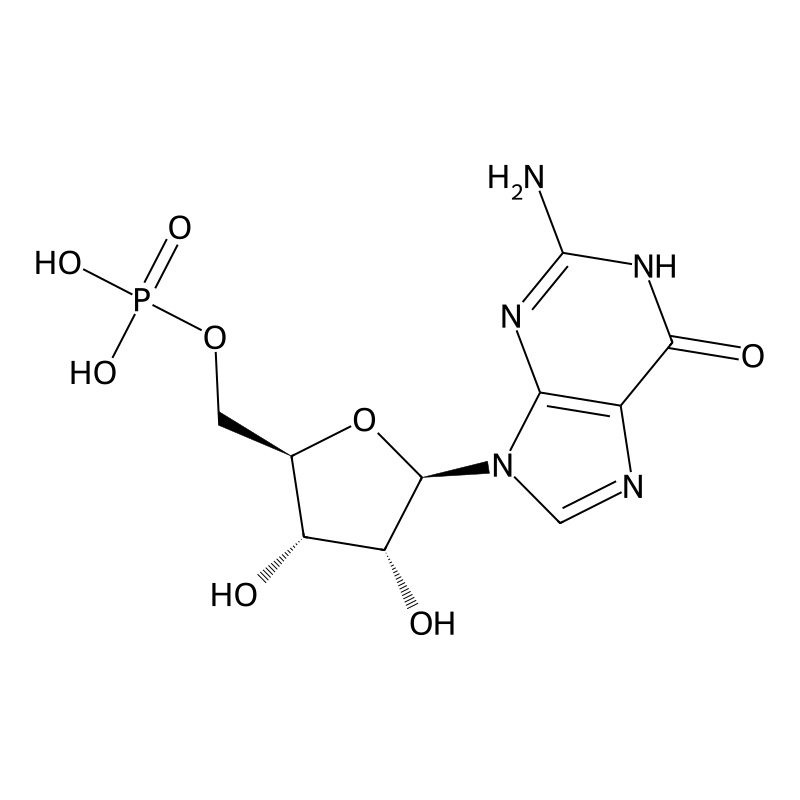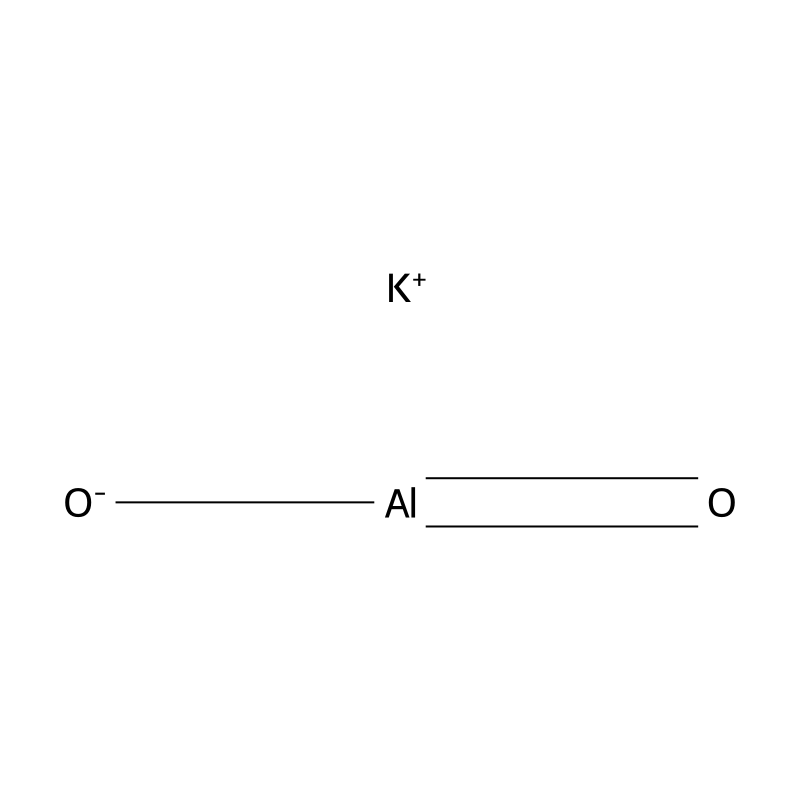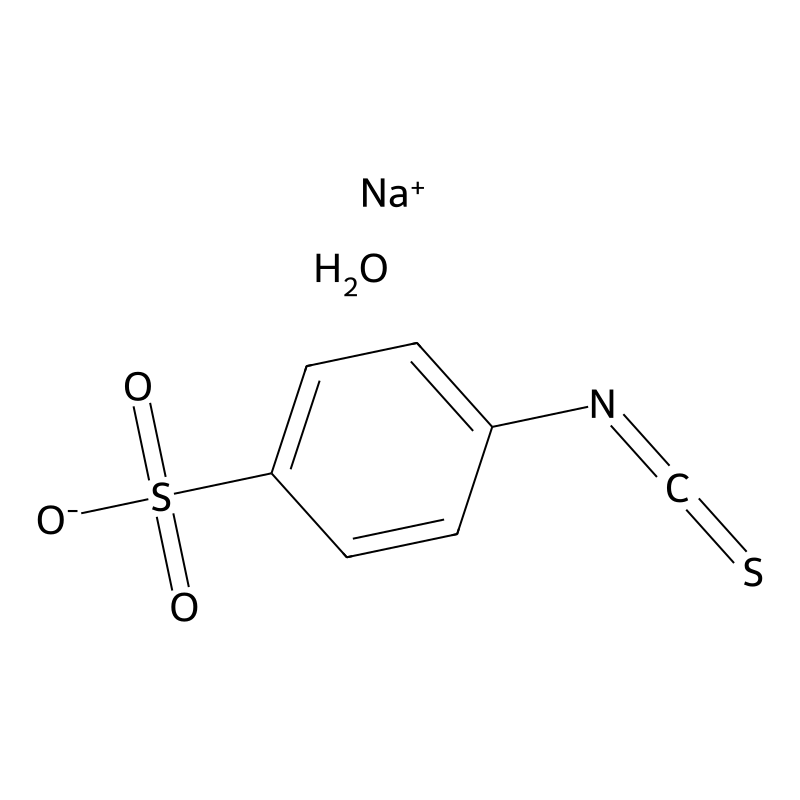1,2-Dipalmitoylphosphatidylcholine
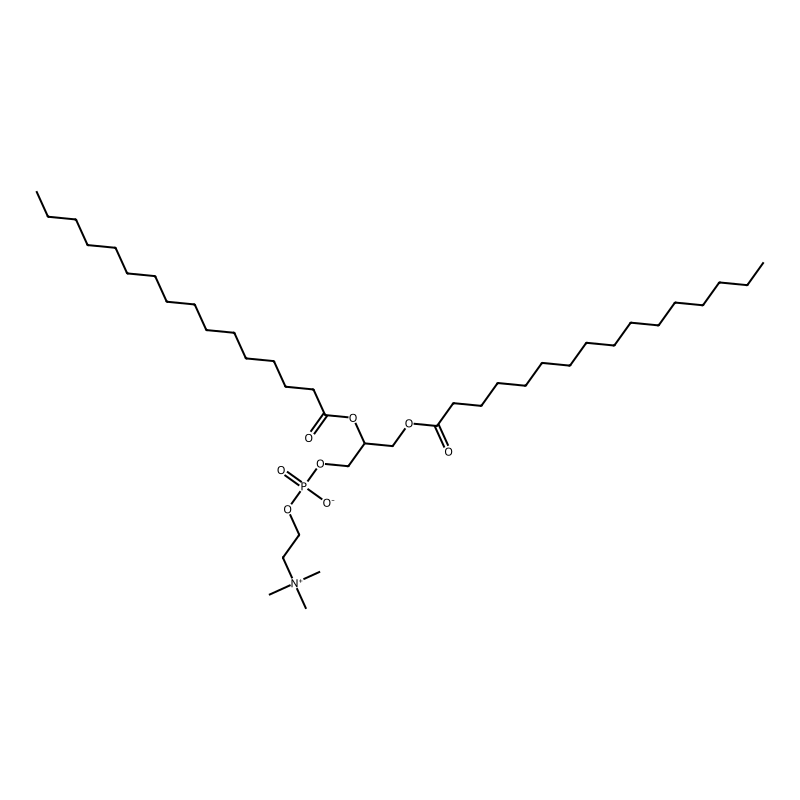
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Model Membrane Systems:
DPPC is a major component of biological membranes, making it a valuable tool for researchers studying membrane structure and function. Due to its well-defined chemical structure, DPPC can be easily manipulated and purified, allowing scientists to create model membrane systems for various studies. These systems, often in the form of liposomes and bilayers, mimic the properties of natural membranes and enable researchers to investigate:
- Membrane-protein interactions: DPPC bilayers provide a platform to study how proteins interact with membranes, which is crucial for understanding various cellular processes.
- Drug-membrane interactions: By incorporating drugs into liposomes, scientists can study their interactions with membranes and potential side effects.
- Membrane dynamics: Researchers can use DPPC bilayers to investigate the physical properties and behavior of membranes, such as their fluidity and permeability.
Drug Delivery Systems:
DPPC's ability to form liposomes makes it a promising candidate for developing drug delivery systems. Liposomes can encapsulate various therapeutic agents, including drugs, genes, and vaccines, and deliver them to specific targets within the body []. DPPC-based liposomes offer several advantages, including:
- Biocompatibility: DPPC is a natural component of cell membranes, making it less likely to trigger immune responses than other synthetic materials.
- Controlled release: The release rate of the encapsulated drug can be controlled by modifying the properties of the liposome, allowing for targeted and sustained drug delivery.
- Versatility: DPPC liposomes can be designed to target specific tissues or cells, increasing the effectiveness of the treatment while reducing side effects.
Other Research Applications:
Beyond its use in model membranes and drug delivery, DPPC has various other research applications, including:
- Studying lung surfactant: DPPC is a major component of lung surfactant, a substance that helps lungs expand and contract during breathing. Researchers use DPPC to investigate the biophysical properties of lung surfactant and develop treatments for respiratory diseases [].
- Understanding protein folding: DPPC can be used to study how proteins fold into their functional shapes, a crucial process for cellular function [].
- Nanoparticle research: DPPC can be used to functionalize nanoparticles, modifying their surface properties for various applications in drug delivery, imaging, and biosensing.
1,2-Dipalmitoylphosphatidylcholine is a phospholipid that plays a crucial role in biological membranes, particularly in pulmonary surfactants. It consists of two palmitic acid chains (C16) attached to a phosphatidylcholine head group. This unique structure gives it amphipathic properties, allowing it to form bilayers and micelles in aqueous environments. Its primary function is to reduce surface tension in the lungs, preventing alveolar collapse and facilitating gas exchange during respiration .
In the lungs:
DPPC is the main component of pulmonary surfactant, a lining on the inner surface of the lungs that reduces surface tension. This allows the alveoli (air sacs) to expand and contract easily during breathing, preventing them from collapsing [].
In research:
DPPC forms artificial bilayer membranes that mimic the structure of cell membranes. These bilayers are used to study membrane proteins, their functions, and interactions with drugs []. Liposomes made from DPPC can also be used for drug delivery, encapsulating drugs for targeted therapy.
This compound is primarily known for its role in pulmonary surfactant, where it reduces surface tension within the alveoli, thus preventing collapse during exhalation. Additionally, 1,2-dipalmitoylphosphatidylcholine is involved in membrane dynamics and stability, influencing cell signaling and interactions with proteins such as surfactant proteins . Its ability to form stable bilayers makes it essential for various cellular functions and drug delivery systems.
The synthesis of 1,2-dipalmitoylphosphatidylcholine occurs predominantly through two pathways:
- De novo synthesis: This involves the conversion of cytidine diphosphate-choline into phosphatidylcholine via choline phosphate cytidyltransferase in the endoplasmic reticulum of type II pneumocytes.
- Transacylation: This method involves exchanging acyl chains from other diacylphosphatidylcholines to produce 1,2-dipalmitoylphosphatidylcholine .
1,2-Dipalmitoylphosphatidylcholine has several applications:
- Medical: It is used in formulations for pulmonary surfactants to treat respiratory distress syndrome in neonates.
- Research: It serves as a model compound for studying lipid bilayer properties and interactions in biomembranes.
- Drug Delivery: Its ability to form liposomes makes it valuable for encapsulating drugs and enhancing their bioavailability .
Studies have shown that 1,2-dipalmitoylphosphatidylcholine interacts with various compounds and proteins. For example:
- Surfactant protein A can form lattice-like structures on its surface, affecting membrane properties and interactions with other lipids .
- Hydroxy-xanthones have been shown to alter the compressibility and fluidity of membranes containing this phospholipid .
1,2-Dipalmitoylphosphatidylcholine can be compared with other phospholipids based on their fatty acid composition and biological functions. Here are some similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1,2-Dioleoylphosphatidylcholine | Contains two oleic acid chains (C18) | More fluid at physiological temperatures; used in studies of membrane dynamics. |
| 1,2-Distearoylphosphatidylcholine | Contains two stearic acid chains (C18) | Higher melting point; used in solid lipid formulations. |
| 1,2-Dimyristoylphosphatidylcholine | Contains two myristic acid chains (C14) | More soluble; often used in drug delivery systems. |
The uniqueness of 1,2-dipalmitoylphosphatidylcholine lies in its specific melting point (around 41 °C), making it ideal for applications requiring stable bilayers at physiological temperatures . Its predominant presence in pulmonary surfactants also distinguishes it from other phospholipids.
Purity
Quantity
XLogP3
Appearance
Other CAS
Wikipedia
Dates
Three-Phase Coexistence in Binary Charged Lipid Membranes in a Hypotonic Solution
Jingyu Guo, Hiroaki Ito, Yuji Higuchi, Klemen Bohinc, Naofumi Shimokawa, Masahiro TakagiPMID: 34288679 DOI: 10.1021/acs.langmuir.1c00967
Abstract
We investigated the phase separation of dioleoylphosphatidylserine (DOPS) and dipalmitoylphosphatidylcholine (DPPC) in giant unilamellar vesicles in a hypotonic solution using fluorescence and confocal laser scanning microscopy. Although phase separation in charged lipid membranes is generally suppressed by the electrostatic repulsion between the charged headgroups, osmotic stress can promote the formation of charged lipid domains. Interestingly, we observed a three-phase coexistence even in the DOPS/DPPC binary lipid mixtures. The three phases were DPPC-rich, dissociated DOPS-rich, and nondissociated DOPS-rich phases. The two forms of DOPS were found to coexist owing to the ionization of the DOPS headgroup, such that the system could be regarded as quasi-ternary. The three formed phases with differently ionized DOPS domains were successfully identified experimentally by monitoring the adsorption of positively charged particles. In addition, coarse-grained molecular dynamics simulations confirmed the stability of the three-phase coexistence. Attraction mediated by hydrogen bonding between protonated DOPS molecules and reduction of the electrostatic interactions at the domain boundaries stabilized the three-phase coexistence.The distinct effects of two imidazolium-based ionic liquids, [C
Xiao-Lei Hao, Hao-Yue Guo, Bobo Cao, Guang Mo, Zhi-Hong Li, Zhi-Wu YuPMID: 34378570 DOI: 10.1039/d1cp01220g
Abstract
Ionic liquids (ILs) are potential green solvents with very broad application prospects. Their toxicity and other biological effects are largely related to their hydrophobic properties. In this work, the effects of two imidazolium-based ILs with either a butyl or a hexyl chain, [Cmim][OAc] or [C
mim][OAc], on the phase behaviours of a representative phospholipid, dipalmitoylphosphatidylcholine (DPPC), were examined using synchrotron small- and wide-angle X-ray scattering and differential scanning calorimetry techniques. A series of samples with a lipid : IL molar ratio ranging from 1 : 0 to 1 : 4/1 : 5 were prepared as aqueous dispersions in the form of multi-lamellar vesicles. The two ILs were found to have distinct effects on the phase behaviours of DPPC. For [C
mim][OAc], its effect is very limited. In contrast, for [C
mim][OAc], it could eliminate the pre-transition of DPPC, markedly affect the main phase transition of the lipid, and insert into the DPPC bilayer at gel state to form an interdigitated gel phase. The findings increased our understanding on the biological effects of imidazolium-based ILs and might shed light on the design of novel IL-based antimicrobials.
Effect of Cholesterol Versus Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations
Azadeh Alavizargar, Fabian Keller, Roland Wedlich-Söldner, Andreas HeuerPMID: 34255501 DOI: 10.1021/acs.jpcb.1c03528
Abstract
Sterols have been ascribed a major role in the organization of biological membranes, in particular for the formation of liquid ordered domains in complex lipid mixtures. Here, we employed molecular dynamics simulations to compare the effects of cholesterol and ergosterol as the major sterol of mammalian and fungal cells, respectively, on binary mixtures with 1,2-dipalmitoyl--glycero-3-phosphocholine (DPPC) as a proxy for saturated lipids. In agreement with previous work, we observe that the addition of sterol molecules modifies the order of DPPC both in the gel phase and in the liquid phase. When disentangling the overall tilt angle and the structure of the tail imposed by trans/gauche configurations of torsion angles in the tail, respectively, a more detailed picture of the impact of sterols can be formulated, revealing, for example, an approximate temperature-concentration superposition ranging from the liquid to the gel phase. Furthermore, a new quantitative measure to identify the presence of collective sterol effects is discussed. Moreover, when comparing both types of sterols, addition of cholesterol has a noticeably stronger impact on phospholipid properties than that of ergosterol. The observed differences can be attributed to higher planarity of the cholesterol ring system. This planarity combined with an inherent asymmetry in its molecular interactions leads to better alignment and hence stronger interaction with saturated acyl chains. Our results suggest that the high order demonstrated for ergosterol in fungal plasma membranes must therefore be generated via additional mechanisms.
Molecular Mechanism of Ultrasound-Induced Structural Defects in Liposomes: A Nonequilibrium Molecular Dynamics Simulation Study
Viet Hoang Man, Mai Suan Li, Philippe Derreumaux, Junmei Wang, Phuong H NguyenPMID: 34161100 DOI: 10.1021/acs.langmuir.1c00555
Abstract
The use of ultrasound in combination with liposomes is a promising approach to improve drug delivery. To achieve an optimal drug release rate, it is important to understand how ultrasound induces pathways on the liposome surface where drugs can be released from the liposome. To this end, we carry out large-scale ultrasound-induced molecular dynamics simulations for three single lipid component liposomes formed from the commonly used phospholipids: 1,2-dioleoyl--glycero-3-phosphocholine (DOPC), 1,2-dipalmitoylphosphatidylcholine (DPPC), or phosphatidylcholine (POPC). The results show that ultrasound induces the detachment of two leaflets of the DOPC surface, suggesting that the drug release pathway may be through the low lipid packing areas on the stretched surface. In contrast, ultrasound induces pore formation on the surface of DPPC and DOPC, where drugs could escape from the liposomes. While the leaflet detachment and transient pore formation are the mechanisms of DOPC and DPPC, respectively, in both liquid-ordered and liquid-disordered phases, the leaflet detachment mechanism is switched to the transient pore formation mechanism on going from the liquid-ordered phase to the liquid-disordered phase in the POPC liposome. By adding 30% mol cholesterol, the leaflet detachment mechanism is observed in all liposomes. We found that the molecular origin that determines a mechanism is the competition between the intraleaflet and interleaflet interacting energy of lipids. The connection to experimental and theoretical modeling is discussed in some detail.
Cholesterol modulates the interaction between paclitaxel and Langmuir monolayers simulating cell membranes
Andressa R Pereira, Flavio M Shimizu, Osvaldo N Oliveira JrPMID: 34098365 DOI: 10.1016/j.colsurfb.2021.111889
Abstract
The composition of Langmuir monolayers used as cell membrane models is an essential factor for the interaction with biologically-relevant molecules, including pharmaceutical drugs. In this paper, we report the modulation of effects from the antineoplastic drug paclitaxel by the relative concentration of cholesterol in the Langmuir monolayers of ternary mixtures of dipalmitoylphosphatidylcholine, sphingomyelin, and cholesterol. Since the dependence on cholesterol concentration for these monolayers simulating lipid rafts is non-monotonic, we analyzed the surface pressure and compressibility modulus data with the multidimensional projection technique referred to as interactive document mapping (IDMAP). The maximum expansion induced by paclitaxel in surface pressure isotherms was observed for 27% cholesterol, while the compressibility modulus decreased most strongly for the monolayer with 48% cholesterol. Therefore, the physiological action of paclitaxel may vary depending on whether it is associated with penetration in the membrane or with changes in the membrane elasticity.Evaluating Coarse-Grained MARTINI Force-Fields for Capturing the Ripple Phase of Lipid Membranes
Pradyumn Sharma, Rajat Desikan, K Ganapathy AyappaPMID: 34081861 DOI: 10.1021/acs.jpcb.1c03277
Abstract
Phospholipids, which are an integral component of cell membranes, exhibit a rich variety of lamellar phases modulated by temperature and composition. Molecular dynamics (MD) simulations have greatly enhanced our understanding of phospholipid membranes by capturing experimentally observed phases and phase transitions at molecular resolution. However, the ripple (P) membrane phase, observed as an intermediate phase below the main gel-to-liquid crystalline transition with some lipids, has been challenging to capture with MD simulations, both at all-atom and coarse-grained (CG) resolutions. Here, with an aggregate ∼2.5 μs all-atom and ∼122 μs CGMD simulations, we systematically assess the ability of six CG MARTINI 1,2-dipalmitoyl-
-glycero-3-phosphocholine (DPPC) lipid and water force-field (FF) variants, parametrized to capture the DPPC gel and fluid phases, for their ability to capture the P
phase, and compared observations with those from an all-atom FF. Upon cooling from the fluid phase to below the phase transition temperature with smaller (380-lipid) and larger (>2200-lipid) MARTINI and all-atom (CHARMM36 FF) DPPC lipid bilayers, we observed that smaller bilayers with both all-atom and MARTINI FFs sampled interdigitated P
and ripple-like states, respectively. However, while all-atom simulations of the larger DPPC membranes exhibited the formation of the P
phase, MARTINI membranes did not sample interdigitated ripple-like states at larger system sizes. We then demonstrated that the ripple-like states in smaller MARTINI membranes were kinetically trapped structures caused by finite size effects rather than being representative of true P
phases. We showed that a MARTINI FF variant that could capture the tilted L
gel phase, a prerequisite for stabilizing the P
phase, was unable to capture the rippled phase upon cooling. Our study reveals that the current MARTINI FFs (including MARTINI3) may require specific reparametrization of the interaction potentials to stabilize lipid interdigitation, a characteristic of the ripple phase.
The interaction of chondroitin sulfate with a lipid monolayer observed by using nonlinear vibrational spectroscopy
Gergo Peter Szekeres, Szilvia Krekic, Rebecca L Miller, Mark Mero, Kevin Pagel, Zsuzsanna HeinerPMID: 34105546 DOI: 10.1039/d1cp01975a
Abstract
The first vibrational sum-frequency generation (VSFG) spectra of chondroitin sulfate (CS) interacting with dipalmitoyl phosphatidylcholine (DPPC) at air-liquid interface are reported here, collected at a laser repetition rate of 100 kHz. By studying the VSFG spectra in the regions of 1050-1450 cm-1, 2750-3180 cm-1, and 3200-3825 cm-1, it was concluded that in the presence of Ca2+ ions, the head groups together with the head-group-bound water molecules in the DPPC monolayer are strongly influenced by the interaction with CS, while the organization of the phospholipid tails remains mostly unchanged. The interactions were observed at a CS concentration below 200 nM, which exemplifies the potential of VSFG in studying biomolecular interactions at low physiological concentrations. The VSFG spectra recorded in the O-H stretching region at chiral polarization combination imply that CS molecules are organized into ordered macromolecular superstructures with a chiral secondary structure.Coating function and stabilizing effects of surface layer protein from Lactobacillus acidophilus ATCC 4356 on liposomes
Jun Meng, Yan-Yang Wang, Yun-Peng Hao, Shao-Bing Zhang, Chang-He Ding, Yan-Zhi YouPMID: 33933546 DOI: 10.1016/j.ijbiomac.2021.04.135
Abstract
Surface layer proteins (SLPs) are crystalline arrays in the outermost layer of cell envelope in many archaea and bacteria. SLPs subunits have the ability to reassemble on the surface of lipid layers. In this work, the SLP from Lactobacillus acidophilus ATCC 4356 was extracted and reassembled on the surface of positively charged liposomes composed of dipalmitoyl phosphatidylcholine, cholesterol and octadecylamine. Zeta potentials and particle size were determined to describe the adsorption process of SLP on liposomes. The liposomes completely coated with SLP were observed by transmission electron microscope. To investigate the stabilizing effects of SLP on liposomes, carboxyfluorescein (CF) was encapsulated and its leakage was determined as an evaluation index. The results showed that the L. acidophilus ATCC 4356 SLP significantly (P < 0.05) increased the stability of the liposomes in the course of thermal challenge. Furthermore, SLP was able to reduce the aggregation of liposomes in serum. Storage stability of liposomes was performed at 25 °C, 4 °C and -20 °C for 90 days. And the SLP-coated liposomes released less CF than the control liposomes during storage at the three evaluated temperatures. Our findings extended the application field of Lactobacillus SLPs and introduced a novel nanocarrier system with good chemical stability.A Data-Driven Dimensionality Reduction Approach to Compare and Classify Lipid Force Fields
Riccardo Capelli, Andrea Gardin, Charly Empereur-Mot, Giovanni Doni, Giovanni M PavanPMID: 34254518 DOI: 10.1021/acs.jpcb.1c02503
Abstract
Molecular dynamics simulations of all-atom and coarse-grained lipid bilayer models are increasingly used to obtain useful insights for understanding the structural dynamics of these assemblies. In this context, one crucial point concerns the comparison of the performance and accuracy of classical force fields (FFs), which sometimes remains elusive. To date, the assessments performed on different classical potentials are mostly based on the comparison with experimental observables, which typically regard average properties. However, local differences of the structure and dynamics, which are poorly captured by average measurements, can make a difference, but these are nontrivial to catch. Here, we propose an agnostic way to compare different FFs at different resolutions (atomistic, united-atom, and coarse-grained), by means of a high-dimensional similarity metrics built on the framework of Smooth Overlap of Atomic Position (SOAP). We compare and classify a set of 13 FFs, modeling 1-palmitoyl-2-oleoyl--glycero-3-phosphocholine (POPC) bilayers. Our SOAP kernel-based metrics allows us to compare, discriminate, and correlate different FFs at different model resolutions in an unbiased, high-dimensional way. This also captures differences between FFs in modeling nonaverage events (originating from local transitions), for example, the liquid-to-gel phase transition in dipalmitoylphosphatidylcholine (DPPC) bilayers, for which our metrics allows us to identify nucleation centers for the phase transition, highlighting some intrinsic resolution limitations in implicit
explicit solvent FFs.
Probing of Interactions of Magnetite Nanoparticles Coated with Native and Aminated Starch with a DPPC Model Membrane
Emilia Piosik, Aleksandra Zaryczniak, Kinga Mylkie, Marta Ziegler-BorowskaPMID: 34073072 DOI: 10.3390/ijms22115939
